molecular formula C7H4F2O2 B1439305 3,4-Difluoro-5-hydroxybenzaldehyde CAS No. 887584-91-0

3,4-Difluoro-5-hydroxybenzaldehyde

Cat. No. B1439305
CAS RN: 887584-91-0
M. Wt: 158.1 g/mol
InChI Key: AHLQVIZDRGIKHH-UHFFFAOYSA-N
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Description

3,4-Difluoro-5-hydroxybenzaldehyde is an organic compound with the molecular formula C7H4F2O2 and a molecular weight of 158.1 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for 3,4-Difluoro-5-hydroxybenzaldehyde is 1S/C7H4F2O2/c8-5-1-4 (3-10)2-6 (11)7 (5)9/h1-3,11H . This indicates that the compound has a benzene ring with two fluorine atoms and one hydroxyl group attached to it.


Physical And Chemical Properties Analysis

3,4-Difluoro-5-hydroxybenzaldehyde is a solid substance . It is stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Synthesis and Applications in Anticancer Research

3,4-Difluoro-5-hydroxybenzaldehyde has been explored for its potential in the synthesis of fluorinated analogues of combretastatin A-4, a compound known for its anticancer properties. The study by Lawrence et al. (2003) describes the Wittig synthesis of fluoro-substituted stilbenes using fluorinated benzaldehydes, including 3,5-Difluoro-4-hydroxybenzaldehyde, to create analogues of combretastatin. These fluorinated compounds retain the cell growth inhibitory properties of combretastatin A-4, indicating the potential therapeutic applications of 3,4-Difluoro-5-hydroxybenzaldehyde in anticancer drug synthesis (Lawrence et al., 2003).

Contributions to Organic Synthesis and Chemical Research

Further research into the synthesis and properties of compounds related to 3,4-Difluoro-5-hydroxybenzaldehyde can be seen in studies involving the synthesis of various benzaldehyde derivatives. For example, the synthesis of 3,4,5-Trimethoxybenzaldehyde from p-cresol demonstrates the versatility and importance of benzaldehyde derivatives in organic synthesis, potentially including those related to 3,4-Difluoro-5-hydroxybenzaldehyde (Ya, 2001). Additionally, the synthesis and characterization of novel isocyanide-based reactions for producing 3,4-dihydrocoumarin derivatives highlight the role of hydroxybenzaldehydes in facilitating multifaceted organic synthesis processes (Shaabani et al., 2008).

In-depth Chemical Studies and Structural Analysis

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with the compound are H302, H315, H319, and H335, indicating that it can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

3,4-difluoro-5-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2O2/c8-5-1-4(3-10)2-6(11)7(5)9/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHLQVIZDRGIKHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40654223
Record name 3,4-Difluoro-5-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Difluoro-5-hydroxybenzaldehyde

CAS RN

887584-91-0
Record name 3,4-Difluoro-5-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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